N-(3-acetylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
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Overview
Description
N-(3-acetylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a thiophene ring, and an acetylphenyl group
Preparation Methods
The synthesis of N-(3-acetylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step involves the coupling of the thiazole ring with a thiophene derivative using palladium-catalyzed cross-coupling reactions.
Attachment of the acetylphenyl group: The final step involves the acylation of the intermediate compound with an acetylphenyl derivative using Friedel-Crafts acylation or other suitable methods.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(3-acetylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(3-acetylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical entities.
Material Science: It is studied for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3-acetylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can be compared with other thiazole and thiophene derivatives. Similar compounds include:
Thiazole derivatives: Such as 2-aminothiazole and 2-mercaptothiazole, which are known for their biological activities.
Thiophene derivatives: Such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene, which are used in organic synthesis and material science.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-12(22)14-5-3-6-15(11-14)21-18(23)9-8-17-19(20-13(2)25-17)16-7-4-10-24-16/h3-7,10-11H,8-9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQZFXOAZBJBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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